![molecular formula C19H14FN7O2 B2554041 2-(3-(1H-tetrazol-1-yl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 1903877-69-9](/img/structure/B2554041.png)
2-(3-(1H-tetrazol-1-yl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 2-(3-(1H-tetrazol-1-yl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one, is a heterocyclic compound that likely exhibits biological activity due to the presence of several pharmacophoric features such as the tetrazole and pyrimidine rings. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis, structure, and properties of related heterocyclic compounds, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, including the formation of key intermediates. For instance, the synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives was achieved through a catalyst-free aza-Diels-Alder reaction, indicating that similar catalyst-free methods could potentially be applied to synthesize the compound of interest . Additionally, the synthesis of pyrazolo[3,4-d]pyrimidine analogues involved a palladium-catalyzed C-C coupling reaction, which could be a relevant technique for constructing the pyrimidine core of the target compound .
Molecular Structure Analysis
X-ray structural analysis and density functional theory (DFT) calculations are common methods used to determine and optimize the molecular geometry of heterocyclic compounds . The molecular structure of such compounds is crucial for understanding their reactivity and interaction with biological targets. The presence of substituents, such as the fluoro group, can significantly influence the activity and binding affinity of these molecules .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds is often influenced by the electronic properties of the substituents and the nature of the heterocyclic core. For example, the introduction of a fluoro group at specific positions can increase insecticidal activities, suggesting that the fluoro substituent in the compound of interest may also confer enhanced biological activity . Furthermore, the inhibition of hemozoin formation by pyrido[1,2-a]benzimidazole antimalarials indicates that the compound of interest may also interact with similar biological pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The intrinsic fluorescence properties of some compounds allow for their use in cellular imaging, which could be an interesting aspect to explore for the compound of interest . Additionally, the presence of a tetrazole moiety often confers good water solubility, which is desirable for pharmaceutical applications.
科学的研究の応用
Heterocyclic Synthesis and Potential Applications
The synthesis of pyrimidine-linked pyrazole heterocyclics through microwave irradiative cyclocondensation has been studied, demonstrating the potential for these compounds in insecticidal and antibacterial applications (Deohate & Palaspagar, 2020). Similarly, the development of pyrido[2,3-d]pyrimidine derivatives has shown promise in anticonvulsant and antidepressant activities, highlighting the therapeutic potential of such compounds (Zhang et al., 2016).
Structural and Chemical Properties
Research on the structural and chemical properties of related compounds, such as risperidone chloride hydrate, contributes to a deeper understanding of the crystalline forms and potential chemical interactions these compounds may exhibit (Wang & Pan, 2006). This knowledge is crucial for the development of new materials and drugs.
Antimicrobial and Antiviral Research
The exploration of heterocyclic compounds in the context of antimicrobial and antiviral research provides valuable insights into their potential applications in combating infections and diseases. For instance, the design of tetrahydroimidazo[1,2-a]pyridine derivatives via catalyst-free Aza-Diels-Alder reaction and their insecticidal evaluation indicates the potential utility of such compounds in agricultural and pest control applications (Zhang et al., 2010).
特性
IUPAC Name |
13-fluoro-5-[3-(tetrazol-1-yl)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN7O2/c20-13-4-5-17-22-16-6-7-25(10-15(16)19(29)26(17)9-13)18(28)12-2-1-3-14(8-12)27-11-21-23-24-27/h1-5,8-9,11H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREWHMKHNQWYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

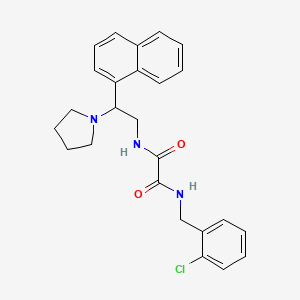
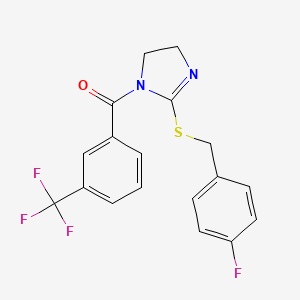
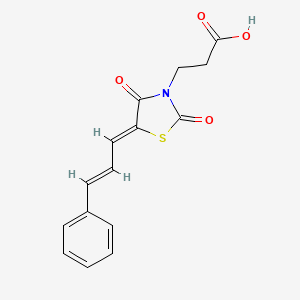
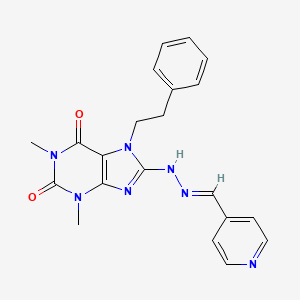


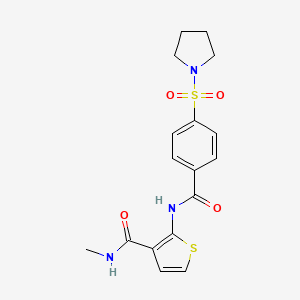
![(1S,5R)-6-Methoxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane](/img/structure/B2553970.png)
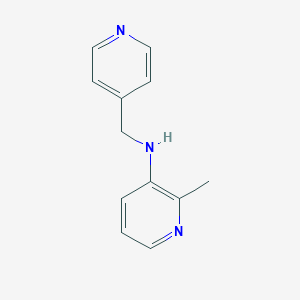
![2-Bromo-5,6-dimethoxybenzo[d]thiazole](/img/structure/B2553972.png)
![2-({2-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(4-butylphenyl)acetamide](/img/structure/B2553973.png)
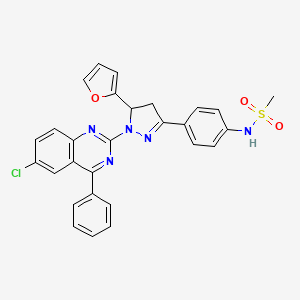
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2553975.png)
